Potassium hexafluoroantimonate

Vue d'ensemble

Description

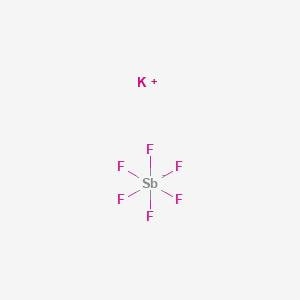

Potassium hexafluoroantimonate is an inorganic chemical compound with the chemical formula KSbF6. It is a white, crystalline powder that is highly soluble in water. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hexafluoroantimonate can be synthesized through several methods:

Reaction of Potassium Pyroantimonate with Hydrogen Fluoride: Potassium pyroantimonate (K2H2Sb2O7) reacts with hydrogen fluoride (HF) to form this compound.

Reaction of Antimony Pentafluoride with Potassium Hexafluoromanganate: Antimony pentafluoride (SbF5) reacts with potassium hexafluoromanganate (K2MnF6) to produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by treating a mixture of solid antimony (III) oxide and potassium hydroxide with hydrogen peroxide solution (30%) and hydrochloric acid (48%) .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.

Substitution Reactions: The compound can undergo substitution reactions where the fluoride ions are replaced by other ligands.

Common Reagents and Conditions:

Strong Acids and Oxidizing Agents: this compound can react violently with strong acids and oxidizing agents.

Major Products Formed:

Fluoride Compounds: Reactions involving this compound often result in the formation of various fluoride compounds.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

Potassium hexafluoroantimonate serves as a pharmaceutical intermediate in the synthesis of various medications. Its unique chemical properties allow it to facilitate reactions that lead to the formation of complex organic molecules essential in drug development .

Catalyst in Organic Synthesis

The compound is utilized as a catalyst in organic synthesis, particularly in reactions requiring fluorinated compounds. Its ability to stabilize reactive intermediates makes it valuable in developing fluorinated pharmaceuticals and agrochemicals .

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals, including fluoropolymers. These materials are crucial for applications in electronics, coatings, and other high-performance materials .

Metallurgy and Semiconductor Industries

The compound finds applications in metallurgy and semiconductor industries, where it contributes to processes such as metal alloying and surface treatment. Its role enhances the properties of metals through improved corrosion resistance and electrical conductivity .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Industry | Intermediate for drug synthesis | Facilitates complex organic reactions |

| Organic Chemistry | Catalyst for fluorinated compounds | Stabilizes reactive intermediates |

| Specialty Chemicals Production | Manufacturing fluoropolymers | High-performance materials |

| Metallurgy | Alloying and surface treatment | Improved corrosion resistance |

| Semiconductor Manufacturing | Enhances electrical conductivity | Essential for high-tech applications |

Fluoropolymer Development

A study demonstrated that this compound significantly improved the polymerization kinetics of fluoropolymers when used as a catalyst. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to those produced without the compound .

Anticorrosive Coatings

Research on conversion coatings formed on magnesium alloys using this compound revealed that these coatings exhibited superior anticorrosive properties compared to traditional methods. The sponge-like structure of the coatings increased biocompatibility and self-healing capabilities, making them suitable for biomedical applications .

Mécanisme D'action

The mechanism of action of potassium hexafluoroantimonate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.

Pathways Involved: It can influence biochemical pathways related to glycogenolysis and gluconeogenesis, potentially affecting glucose metabolism.

Comparaison Avec Des Composés Similaires

- Sodium Hexafluoroantimonate (NaSbF6)

- Ammonium Hexafluoroantimonate (NH4SbF6)

- Silver Hexafluoroantimonate (AgSbF6)

Comparison:

Activité Biologique

Potassium hexafluoroantimonate (KSbF₆) is an inorganic compound with significant industrial applications, particularly in the field of materials science and electrochemistry. Its biological activity, while not as extensively studied as its chemical properties, reveals potential implications in various biomedical contexts. This article aims to synthesize existing research findings on the biological activity of KSbF₆, including its effects on cellular systems, potential toxicity, and applications in biocompatible materials.

This compound is synthesized through several methods, including the reaction of potassium pyroantimonate with hydrogen fluoride or through the treatment of antimony pentafluoride with potassium hexafluoromanganate. The chemical structure consists of a potassium ion coordinated with hexafluoroantimonate anions, which confer unique properties to the compound.

2. Cytotoxicity

This compound has been associated with cytotoxic effects in cellular models. Exposure to antimony compounds can lead to oxidative stress and apoptosis in various cell lines. For instance, inhalation or dermal exposure can result in symptoms such as abdominal pain, vomiting, and respiratory distress due to its toxicological profile .

| Exposure Route | Symptoms |

|---|---|

| Inhalation | Dyspnea, headache, conjunctivitis |

| Dermal | Pain and redness |

| Oral | Abdominal pain, vomiting |

3. Biocompatibility in Coatings

One notable application of KSbF₆ is in the development of biocompatible coatings for medical devices. In a study involving plasma electrolytic oxidation (PEO) processes on magnesium alloys, the incorporation of hexafluoroantimonate into electrolytes resulted in coatings with enhanced corrosion resistance and improved biocompatibility compared to traditional coatings . The sponge-like morphology observed in these coatings suggests potential for self-healing properties and better integration with biological tissues.

Case Study 1: Coatings for Magnesium Alloys

A study investigated the effects of potassium hexafluorophosphate (KPF₆) in PEO processes on magnesium alloys. Although KPF₆ was the primary focus, the findings are relevant for understanding KSbF₆'s potential applications. The study showed that coatings produced with KPF₆ exhibited superior mechanical properties and corrosion resistance compared to those made without it .

- Key Findings:

- Enhanced coating thickness and roughness.

- Improved biocompatibility due to structural similarities to bone tissue.

- Potential for use in orthopedic implants.

Case Study 2: Toxicological Assessment

A toxicological assessment of antimony compounds highlighted the adverse effects associated with exposure. Symptoms from inhalation included respiratory irritation and gastrointestinal distress, emphasizing the need for careful handling and consideration of safety protocols when working with KSbF₆ .

Research Findings Summary

The biological activity of this compound is characterized by both beneficial applications in material science and potential toxicological risks. Key research findings include:

- Antimicrobial Activity: Potential efficacy against microbial pathogens.

- Cytotoxic Effects: Induction of oxidative stress leading to cell death.

- Biocompatibility: Promising results in enhancing the properties of medical coatings.

Propriétés

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Potassium hexafluoroantimonate initiate polymerization reactions?

A: this compound (KSbF6) acts as a powerful Lewis acid, capable of initiating cationic polymerization. [, ] When applied to vinyl ether monomers, KSbF6 can initiate polymerization electrochemically. [] This process likely involves the generation of cationic species upon application of voltage, which then propagate the polymerization reaction. The rate of this electro-initiated polymerization can be controlled by adjusting the applied voltage or introducing an alkaline additive. []

Q2: What evidence supports the cationic nature of KSbF6-mediated polymerization?

A2: Several observations point towards the cationic nature of the polymerization initiated by KSbF6:

- Real-time FT-NIR studies: These demonstrate rapid polymerization kinetics, consistent with a cationic mechanism. []

- Voltage dependence: The reaction rate can be readily adjusted by changing the applied voltage, suggesting an electrochemically-driven cationic process. []

- Alkaline additive effects: The introduction of an alkaline additive influences the reaction rate, further supporting the involvement of cationic species. []

- Extended post-curing: The observation of post-curing further points toward a cationic mechanism, as it suggests the persistence of active cationic species even after the initial polymerization. []

Q3: Are there alternative applications of this compound beyond polymerization?

A: Yes, research demonstrates that this compound can be used to synthesize specialized photoinitiators for free radical polymerization. [] For example, phenacyl ethyl carbazolium hexafluoroantimonate (PECH) was synthesized using KSbF6. [] Upon irradiation, PECH undergoes homolytic bond cleavage, generating free radicals that initiate polymerization. [] This highlights the versatility of KSbF6 in facilitating different types of polymerization reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.